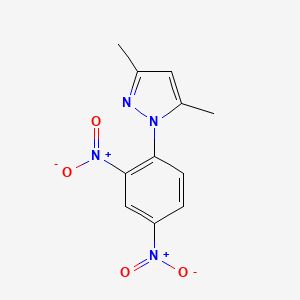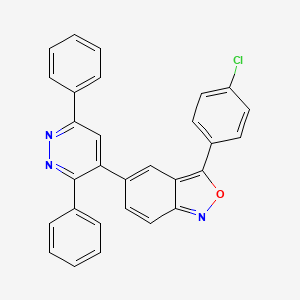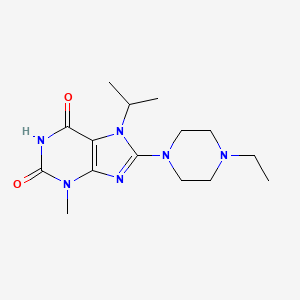![molecular formula C27H20N2OS B11568793 4-(1,3-benzothiazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline](/img/structure/B11568793.png)
4-(1,3-benzothiazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE is a complex organic compound that features a benzothiazole moiety and a benzyloxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE typically involves the condensation of 4-(1,3-benzothiazol-2-yl)aniline with 4-(benzyloxy)benzaldehyde under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole and benzyloxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
(E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Heparinoid: Compounds similar to heparin, found in marine organisms.
Uniqueness
(E)-N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(BENZYLOXY)PHENYL]METHANIMINE is unique due to its combination of benzothiazole and benzyloxyphenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C27H20N2OS |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C27H20N2OS/c1-2-6-21(7-3-1)19-30-24-16-10-20(11-17-24)18-28-23-14-12-22(13-15-23)27-29-25-8-4-5-9-26(25)31-27/h1-18H,19H2 |
Clave InChI |
WTORQFUQVXROHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B11568711.png)

![7-Bromo-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568724.png)
![1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11568725.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568726.png)
![6-(4-chlorophenyl)-N-(2-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568727.png)

![6-(4-methylphenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568739.png)
![5-Phenyl-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine](/img/structure/B11568745.png)
![2-[(4-methoxyphenyl)amino]-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B11568752.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11568760.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11568781.png)
![5-(4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B11568784.png)
